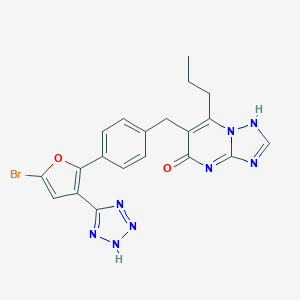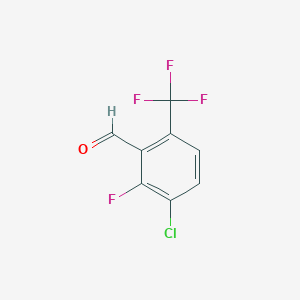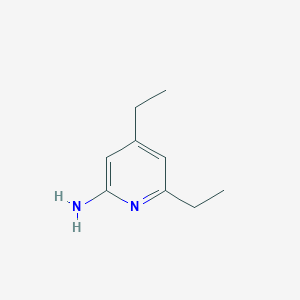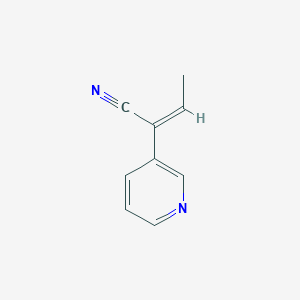
(Z)-2-pyridin-3-ylbut-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-pyridin-3-ylbut-2-enenitrile, also known as PBEN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PBEN is a type of nitrile-containing heterocycle that has been synthesized using different methods.
Mechanism Of Action
The mechanism of action of (Z)-2-pyridin-3-ylbut-2-enenitrile is not fully understood. However, it has been suggested that (Z)-2-pyridin-3-ylbut-2-enenitrile exerts its biological activities by interacting with specific targets in cells. (Z)-2-pyridin-3-ylbut-2-enenitrile has been shown to interact with DNA and inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. (Z)-2-pyridin-3-ylbut-2-enenitrile has also been shown to interact with enzymes involved in the biosynthesis of pro-inflammatory cytokines.
Biochemical And Physiological Effects
(Z)-2-pyridin-3-ylbut-2-enenitrile has been found to exhibit various biochemical and physiological effects. (Z)-2-pyridin-3-ylbut-2-enenitrile has been shown to induce apoptosis and cell cycle arrest in cancer cells. (Z)-2-pyridin-3-ylbut-2-enenitrile has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. Additionally, (Z)-2-pyridin-3-ylbut-2-enenitrile has been shown to exhibit anti-bacterial activity against various bacterial strains.
Advantages And Limitations For Lab Experiments
One advantage of (Z)-2-pyridin-3-ylbut-2-enenitrile is its potential as a therapeutic agent for cancer and inflammatory diseases. (Z)-2-pyridin-3-ylbut-2-enenitrile has been shown to exhibit anti-cancer and anti-inflammatory activities, making it a potential candidate for drug development. However, one limitation of (Z)-2-pyridin-3-ylbut-2-enenitrile is its toxicity. (Z)-2-pyridin-3-ylbut-2-enenitrile has been found to exhibit toxicity in some cell lines, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of (Z)-2-pyridin-3-ylbut-2-enenitrile. One area of research is the development of (Z)-2-pyridin-3-ylbut-2-enenitrile-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the study of the mechanism of action of (Z)-2-pyridin-3-ylbut-2-enenitrile, which may provide insights into its potential therapeutic applications. Additionally, the development of new synthesis methods for (Z)-2-pyridin-3-ylbut-2-enenitrile may improve its yield and reduce its toxicity.
Synthesis Methods
(Z)-2-pyridin-3-ylbut-2-enenitrile can be synthesized using different methods, including the Pinner reaction and the Hantzsch reaction. The Pinner reaction involves the reaction of 2-aminopyridine with acetyl chloride and hydrochloric acid to produce 2-acetylpyridine. This intermediate is then reacted with sodium cyanide to produce (Z)-2-pyridin-3-ylbut-2-enenitrile. The Hantzsch reaction involves the reaction of 2-aminopyridine with acetaldehyde and a β-ketoester to produce (Z)-2-pyridin-3-ylbut-2-enenitrile.
Scientific Research Applications
(Z)-2-pyridin-3-ylbut-2-enenitrile has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial activities. (Z)-2-pyridin-3-ylbut-2-enenitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. (Z)-2-pyridin-3-ylbut-2-enenitrile has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, (Z)-2-pyridin-3-ylbut-2-enenitrile has been shown to exhibit anti-bacterial activity against various bacterial strains.
properties
CAS RN |
163562-94-5 |
|---|---|
Product Name |
(Z)-2-pyridin-3-ylbut-2-enenitrile |
Molecular Formula |
C9H8N2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(Z)-2-pyridin-3-ylbut-2-enenitrile |
InChI |
InChI=1S/C9H8N2/c1-2-8(6-10)9-4-3-5-11-7-9/h2-5,7H,1H3/b8-2+ |
InChI Key |
UUYAIAYTXHKOBZ-KRXBUXKQSA-N |
Isomeric SMILES |
C/C=C(\C#N)/C1=CN=CC=C1 |
SMILES |
CC=C(C#N)C1=CN=CC=C1 |
Canonical SMILES |
CC=C(C#N)C1=CN=CC=C1 |
synonyms |
3-Pyridineacetonitrile,alpha-ethylidene-,(Z)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



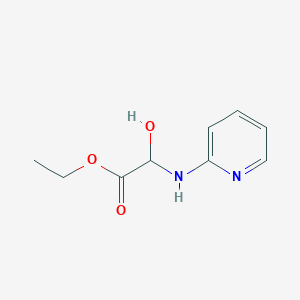
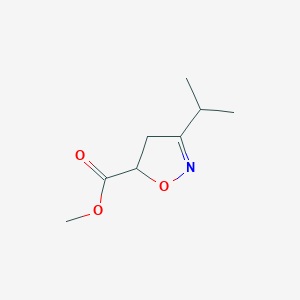
![3-Isopropylfuro[2,3-b]pyridine](/img/structure/B64855.png)
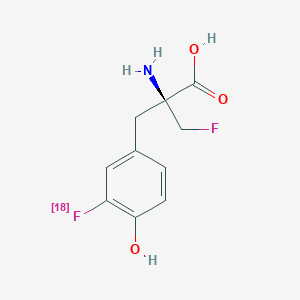
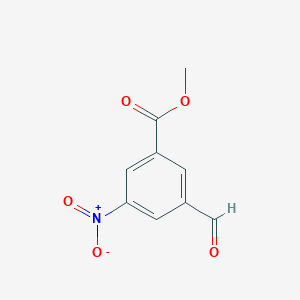
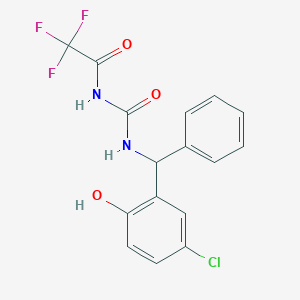

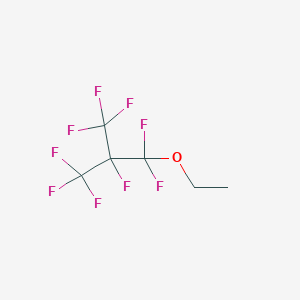
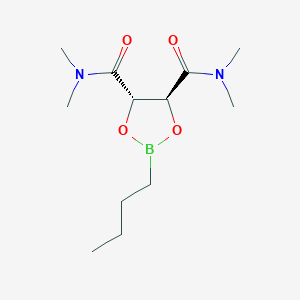
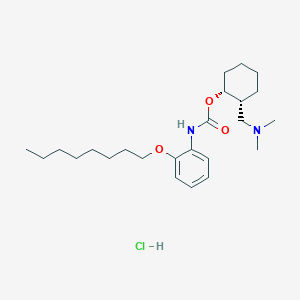
![[[(2R,3S,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B64884.png)
